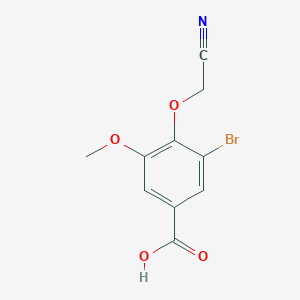

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO4/c1-15-8-5-6(10(13)14)4-7(11)9(8)16-3-2-12/h4-5H,3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLUCQIADVVLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Bromination: Introduction of a bromine atom to the aromatic ring.

Methoxylation: Addition of a methoxy group (-OCH3) to the aromatic ring.

Cyanomethoxylation: Introduction of a cyanomethoxy group (-OCH2CN) to the aromatic ring.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halides (e.g., NaBr) and nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyanomethoxy groups may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-(cyanomethoxy)-5-methoxybenzoic acid with analogues that share a brominated benzoic acid core but differ in substituents at positions 4 and 3.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

- Chemical Name : this compound

- CAS Number : 833431-91-7

- Molecular Formula : C11H10BrO4

- Molecular Weight : 285.1 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 4-(cyanomethoxy)-5-methoxybenzoic acid using bromine in a suitable solvent with a catalyst such as iron chloride. The reaction conditions are optimized to yield high purity and yield of the final product.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against fungal pathogens such as Cytospora mandshurica and Coniella diplodiella, with inhibition rates exceeding 60% in controlled experiments .

Anticancer Properties

The compound has been assessed for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. The mechanism appears to involve the inhibition of key enzymes involved in cellular proliferation .

Plant Growth Regulation

In agricultural applications, this compound has been noted for its ability to regulate plant growth. It shows promise as a herbicide and growth regulator, effectively inhibiting weed growth while promoting the health of crops. For instance, it demonstrated a significant reduction in root and stem growth of barnyard grass in experimental settings .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against common agricultural pathogens. The results indicated:

- Pathogen : Cytospora mandshurica

- Inhibition Rate : 62% on root growth

- Methodology : Comparison with control groups using electronic vernier calipers for measurement.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed:

- Cell Line : Jurkat T-cells (a model for T-cell leukemia)

- Outcome : Significant reduction in cell viability at concentrations above 10 µM.

- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis showing increased Annexin V staining.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism, leading to reduced growth rates.

- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, possibly through mitochondrial disruption and caspase activation.

- Plant Interaction : It modulates hormonal pathways in plants, affecting growth and development.

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Plant Growth Regulation |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| 4-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | Moderate | High | Limited |

| 3-Bromo-4-methoxybenzoic acid | Low | Moderate | Effective |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid precursor. For example:

Start with 5-methoxy-4-hydroxybenzoic acid. Introduce the bromine atom at the 3-position via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Introduce the cyanomethoxy group at the 4-position via nucleophilic substitution (e.g., reaction with chloroacetonitrile in the presence of a base like K₂CO₃) .

Purify intermediates using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the target compound .

Note: Reaction yields may vary depending on solvent polarity and temperature.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95% recommended for biological assays) .

- Structural Confirmation :

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions. The methoxy group typically appears as a singlet (~δ 3.8 ppm), while the cyanomethoxy proton resonates downfield (~δ 4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M-H]⁻ ion for the deprotonated carboxylic acid) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The bromo group at the 3-position acts as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). The methoxy and cyanomethoxy groups are electron-donating, increasing electron density on the aromatic ring, which can stabilize transition states in nucleophilic aromatic substitution but may hinder oxidative addition in cross-coupling .

- Experimental Design : Compare reaction rates using electron-deficient vs. electron-rich aryl partners. For example, coupling with phenylboronic acid (electron-neutral) vs. p-nitrophenylboronic acid (electron-deficient) under identical Pd(PPh₃)₄/K₂CO₃ conditions .

Q. How can researchers resolve contradictory data on reaction yields in synthetic pathways?

- Methodological Answer :

- Step 1 : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates or cyanide hydrolysis products) .

- Step 2 : Optimize reaction conditions:

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.

- Temperature Control : Lower temperatures (~0°C) may reduce side reactions during bromination .

- Step 3 : Validate reproducibility via triplicate experiments with statistical analysis (e.g., ANOVA) .

Q. What strategies are effective for studying this compound’s interactions with biomolecules (e.g., enzymes)?

- Methodological Answer :

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to calculate binding constants (Kd) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on the carboxylic acid moiety’s interaction with catalytic residues .

- In Vitro Testing : Assess inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, referencing structurally similar benzoic acid derivatives with anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.